Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate
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Overview
Description
Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a fused bicyclic system with a benzoyl group and an ester functional group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of N-propargylpyridiniums under basic conditions, such as using NaOH, to form the imidazo[1,2-a]pyridine core . The introduction of the benzoyl group can be achieved through Friedel-Crafts acylation using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like AlCl3. The esterification step to introduce the ethyl carboxylate group can be performed using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, alcohol derivatives, and oxo derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate can be compared with other similar compounds, such as:
- Ethyl 7-methoxy-1-(4-methylbenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
- Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H18N2O4 with a molecular weight of 342.35 g/mol. The compound features an imidazo[1,2-a]pyridine core structure that is known for its pharmacological potential.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit notable anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 15 | Apoptosis induction |
Compound B | NCI-H460 | 20 | Cell cycle arrest |
Ethyl 8-(4-methylbenzoyl)-5-oxo... | MCF-7 & NCI-H460 | TBD | TBD |
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also been evaluated for their antimicrobial properties. These compounds often demonstrate activity against a range of bacteria and fungi. The presence of the 4-methylbenzoyl group in Ethyl 8-(4-methylbenzoyl)-5-oxo... enhances its interaction with microbial enzymes.
Table 2: Antimicrobial Activity
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound C | Staphylococcus aureus | 32 µg/mL |
Compound D | Escherichia coli | 16 µg/mL |
Ethyl 8-(4-methylbenzoyl)-5-oxo... | TBD | TBD |
Mechanistic Studies
Molecular docking studies suggest that Ethyl 8-(4-methylbenzoyl)-5-oxo... interacts effectively with specific biological targets such as topoisomerases and kinases. These interactions are crucial for its anticancer and antimicrobial effects.
Case Study: Anticancer Evaluation
In a recent study evaluating the anticancer potential of Ethyl 8-(4-methylbenzoyl)-5-oxo..., researchers treated MCF-7 cells with varying concentrations of the compound for 48 hours. The results indicated a dose-dependent inhibition of cell proliferation.
Figure 1: Dose-Response Curve for Ethyl 8-(4-methylbenzoyl)-5-oxo...
Dose Response Curve
Properties
Molecular Formula |
C18H18N2O4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
ethyl 8-(4-methylbenzoyl)-5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C18H18N2O4/c1-3-24-18(23)13-10-14(21)20-9-8-19-17(20)15(13)16(22)12-6-4-11(2)5-7-12/h4-7,10,19H,3,8-9H2,1-2H3 |
InChI Key |
QRTXKNIHYKZRQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N2CCNC2=C1C(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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